SEP-363856 - 1310426-33-5

SEP-363856

Catalog Number: EVT-508642
CAS Number: 1310426-33-5
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ulotaront is a member of the class of thienopyrans that is 4,7-dihydro-5H-thieno[2,3-c]pyran substituted by a (methylamino)methyl at position 7S. It is a trace amine-associated receptor 1 and serotonin 5-HT1A receptors agonist that has demonstrated efficacy in the treatment of patients with schizophrenia. It has a role as a trace amine-associated receptor 1 agonist, a psychotropic drug, an antidepressant, an antipsychotic agent and a serotonergic agonist. It is a secondary amino compound and a thienopyran.
SEP-363856 is a novel psychotropic drug being investigated for the treatment of schizophrenia. Unlike other drugs used for this condition, SEP-363856 does not bind to the dopamine D2 receptors, but exerts actions on the trace amine–associated receptor 1 (TAAR1) and 5-hydroxytryptamine type 1A (5-HT1A). SEP-363856 was developed by Sunovion pharmaceuticals. An initial clinical study has shown this drug may be effective against both positive and negative symptoms of schizophrenia. Negative symptoms of schizophrenia are more difficult to treat and may include flattened affect, anhedonia, and social withdrawal. Additional clinical trials of SEP-363856 are required to confirm the safety and efficacy of this drug.
Overview

SEP-363856, also known as (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride, is a novel psychotropic compound developed primarily for the treatment of schizophrenia. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, SEP-363856 operates through a unique mechanism, acting as an agonist at trace amine-associated receptor 1 and serotonin 5-HT1A receptors. This characteristic positions it as a potential alternative to existing therapies, particularly for patients who experience inadequate relief from negative symptoms or suffer from significant side effects associated with conventional treatments .

Source and Classification

Developed by Sunovion Pharmaceuticals in collaboration with PsychoGenics, SEP-363856 was identified through high-throughput phenotypic screening platforms that evaluated its psychotropic properties in animal models. It is classified as a non-D2 receptor-binding antipsychotic agent, representing a new class of medications aimed at addressing the limitations of current antipsychotic drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of SEP-363856 involves several key steps rooted in medicinal chemistry. The initial discovery phase utilized a high-throughput screening approach to identify compounds with potential antipsychotic-like activity without direct interaction with dopamine receptors. This was followed by optimization of the chemical structure to enhance efficacy and reduce side effects.

The synthetic pathway typically includes:

  1. Formation of the Thieno[2,3-c]pyran Core: This step involves cyclization reactions that establish the thieno ring system.
  2. Introduction of the Amine Side Chain: The N-methylmethanamine moiety is introduced via alkylation reactions.
  3. Hydrochloride Salt Formation: The final compound is converted into its hydrochloride salt form to improve solubility and stability.

These processes are essential for achieving the desired pharmacological properties and ensuring the compound's bioavailability .

Molecular Structure Analysis

Structure and Data

The molecular structure of SEP-363856 can be described as follows:

  • Chemical Formula: C12H16N2S
  • Molecular Weight: 224.34 g/mol
  • Structural Features:
    • A thieno[2,3-c]pyran ring system.
    • A methylated amine functional group.

The three-dimensional conformation of SEP-363856 allows it to effectively interact with its target receptors, facilitating its unique mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

SEP-363856 has been subjected to various chemical reactions during its synthesis and characterization phases. Key reactions include:

  1. Cyclization Reactions: Essential for forming the thieno ring structure.
  2. Alkylation Reactions: Used to attach the N-methylmethanamine group.
  3. Salt Formation: The conversion into hydrochloride enhances solubility.

These reactions are crucial for the successful development of SEP-363856 as a therapeutic agent with specific pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action of SEP-363856 is primarily characterized by its agonistic effects on trace amine-associated receptor 1 and serotonin 5-HT1A receptors. This dual activity is believed to contribute to its antipsychotic effects, particularly in alleviating both positive and negative symptoms of schizophrenia.

Key aspects include:

  • Agonism at Trace Amine-Associated Receptor 1: This receptor plays a role in modulating dopaminergic signaling pathways, which may help mitigate psychotic symptoms without the typical side effects associated with dopamine receptor antagonism.
  • Agonism at Serotonin 5-HT1A Receptors: This interaction is linked to improved mood and anxiety levels, further supporting its therapeutic profile in treating schizophrenia.

Preclinical studies have demonstrated that SEP-363856 can significantly reduce symptoms measured by scales such as the Positive and Negative Syndrome Scale (PANSS) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SEP-363856 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal storage conditions but should be protected from light.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

SEP-363856 is primarily investigated for its application in treating schizophrenia. Its unique mechanism allows it to address both positive symptoms (such as hallucinations) and negative symptoms (such as apathy) more effectively than traditional antipsychotics.

Current research includes:

  • Clinical Trials: Ongoing phase III trials aim to further evaluate its safety and efficacy compared to existing treatments.
  • Potential Expansion: Investigations into its use for other psychiatric disorders are underway, given its novel action profile that may benefit conditions like depression or anxiety disorders .
Introduction to SEP-363856: A Paradigm Shift in Psychopharmacology

Rationale for Novel TAAR1 Agonist Development in Neuropsychiatric Disorders

The development of SEP-363856 was fundamentally driven by the well-documented limitations of existing antipsychotic agents, which primarily target dopamine D~2~ receptors. These limitations include:

  • Inadequate efficacy for negative/cognitive symptoms: Traditional antipsychotics show minimal impact on motivational deficits, social withdrawal, or cognitive impairment, which are core determinants of functional disability in schizophrenia [2] [4].
  • Significant adverse effect burdens: D~2~ blockade is intrinsically linked to extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic dysregulation (e.g., weight gain, dyslipidemia) [2] [5].
  • Treatment resistance: Approximately 30% of schizophrenia patients exhibit poor response to D~2~-antagonizing agents, necessitating alternative mechanisms [4].

TAAR1 agonism emerged as a compelling alternative pathway due to its integral role in modulating monoaminergic systems. TAAR1 is a G-protein-coupled receptor (GPCR) expressed in key brain regions regulating dopamine, serotonin, and glutamate transmission. Activation of TAAR1 triggers downstream effects that:

  • Reduce presynaptic dopamine firing in mesolimbic pathways (mitigating positive symptoms) [7]
  • Enhance prefrontal dopaminergic and glutamatergic activity (potentially improving negative symptoms and cognition) [2] [7]
  • Stabilize serotonin signaling via 5-HT~1A~ co-agonism, influencing mood and anxiety pathways [3]

Table 1: Molecular Targets of SEP-363856 and Functional Implications

TargetEC~50~ (μM)Primary Neuromodulatory EffectTherapeutic Implication
TAAR10.140↓ Mesolimbic dopamine; ↑ Prefrontal dopamine/glutamateAntipsychotic efficacy without motor side effects
5-HT~1A~2.3Serotonin autoreceptor activation; Neural hyperpolarizationMood/anxiety stabilization; Cognitive enhancement
5-HT~1D~0.262Serotonin release modulationPotential anxiolytic effects

Data derived from in vitro receptor affinity assays [3] [7] [8]

Preclinical evidence robustly supported TAAR1 agonism as a viable strategy. In rodent models, SEP-363856:

  • Suppressed phencyclidine (PCP)-induced hyperactivity (ED~50~ ≈0.3 mg/kg orally), a predictor of antipsychotic activity [3] [7]
  • Reversed PCP-induced social interaction deficits and prepulse inhibition impairments, modeling negative symptoms and sensory gating deficits [7]
  • Modulated sleep architecture (dose-dependent REM suppression), serving as a translational biomarker for CNS activity [3] [7]

SEP-363856 as a First-in-Class Non-D~2~ Antipsychotic Agent

SEP-363856 qualifies as first-in-class due to its mechanistically distinct actions, validated through multiple experimental paradigms:

Non-D~2~ Receptor Binding Confirmation

  • In vitro radioligand studies: Demonstrated >10 μM EC~50~ at D~2~ receptors, indicating negligible affinity compared to classical antipsychotics (nanomolar affinity) [3] [7]
  • In vivo occupancy assays: PET imaging in primates confirmed absence of striatal D~2~ occupancy at therapeutically effective doses [7]
  • Behavioral profiling: No induction of catalepsy (a D~2~-blockade proxy) even at high doses (10 mg/kg), contrasting sharply with haloperidol [7]

Clinical Validation of Novel Mechanism

The landmark 4-week randomized controlled trial (NCT02969382) provided proof-of-concept efficacy for this non-D~2~ mechanism [4]:

  • Primary endpoint: SEP-363856 (50-75 mg/day) significantly reduced PANSS total scores vs. placebo (LS mean difference: -7.5 points; p=0.001)
  • Key secondary measures: Improvements in negative symptoms (Brief Negative Symptom Scale) and global severity (Clinical Global Impression-Severity) aligned with PANSS reductions
  • Translational biomarker correlation: REM sleep suppression in healthy volunteers mirrored preclinical data, confirming target engagement [7]

Table 2: Comparative Efficacy Profile in Schizophrenia Clinical Trials

Assessment Scale4-Week RCT (SEP-363856 vs Placebo) [4]6-Month Open-Label Extension [5]
PANSS Total-17.2 vs -9.7 (p=0.001)-22.6 (mean change from baseline)
PANSS PositiveNot reported-7.3
PANSS NegativeSignificant improvement (no adjusted p)-6.4
CGI-SeverityDirectional improvement-1.0 point mean reduction
Functional Capacity (UPSA-B)Not assessed+6.8 points mean improvement

Long-term extension data (26 weeks, n=157) further demonstrated sustained symptom reduction:

  • PANSS total scores decreased by -22.6 points (95% CI: -25.6, -19.6; effect size 1.46) [5]
  • 74% of patients achieved ≥30% PANSS reduction at endpoint [5]
  • Functional capacity (UPSA-B scores) improved significantly, suggesting real-world impact [5]

Critically, SEP-363856’s efficacy extends beyond positive symptoms. In the open-label extension:

  • Negative symptoms: BNSS scores decreased by -11.2 points [5]
  • Cognitive/functional domains: UPSA-B improvements suggest pro-cognitive effects [5]
  • Depressive symptoms: MADRS scores decreased by -4.5 points [5]

This broad efficacy profile—spanning positive, negative, cognitive, and mood domains—validates the therapeutic potential of TAAR1/5-HT~1A~ co-agonism as a new axis in psychopharmacology. The absence of D~2~ binding circumvents prolactin elevation, metabolic disturbances, and extrapyramidal symptoms historically linked to antipsychotics, positioning SEP-363856 as a prototype for mechanistically distinct neuropsychiatric therapeutics [4] [5] [7].

Table 3: Nomenclature Summary for SEP-363856

Designation TypeName(s)
Chemical Name(S)-2-(1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-yl)ethanamine
Generic NameUlotaront
Development CodesSEP-363856; SEP-856
CAS Number (free base)1310426-33-5
CAS Number (HCl salt)1310422-41-3
Molecular FormulaC~9~H~13~NOS (free base); C~9~H~14~ClNOS (HCl salt)
IUPAC NameNot provided in sources

Compiled from [1] [3] [6]

Properties

CAS Number

1310426-33-5

Product Name

SEP-363856

IUPAC Name

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1

InChI Key

ABDDQTDRAHXHOC-QMMMGPOBSA-N

SMILES

CNCC1C2=C(CCO1)C=CS2

Synonyms

1-((7S)-5,7-dihydro-4H-thieno(2,3-c)pyran-7-yl)-N-methylmethanamine
SEP-363856

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2

Isomeric SMILES

CNC[C@H]1C2=C(CCO1)C=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.